2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarbaldehyde
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Overview
Description
2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarbaldehyde is an organic compound with a unique spirobi[fluorene] structure. This compound is known for its applications in various scientific fields, particularly in organic electronics and photonics due to its excellent photoluminescence properties and chemical stability .
Preparation Methods
The synthesis of 2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarbaldehyde involves multiple steps of organic reactions. One common method includes the bromination of 9,9’-spirobi[fluorene] followed by methoxylation and formylation reactions . The reaction conditions typically involve the use of bromine as the oxidizing agent and iron (III) chloride as the catalyst . Industrial production methods may involve similar steps but optimized for large-scale synthesis with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Investigated for use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism by which 2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarbaldehyde exerts its effects is primarily through its interaction with light and electronic properties. The spirobi[fluorene] structure helps in decreasing crystallization tendency and increases color stability by preventing the formation of aggregates or excimers . This enhances its performance in optoelectronic applications.
Comparison with Similar Compounds
Similar compounds to 2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarbaldehyde include:
2,2’,7,7’-Tetrabromo-9,9’-spirobi[fluorene]: Used in similar applications but with different substituents affecting its reactivity and properties.
2,2’,7,7’-Tetrakis(N,N-diphenylamino)-9,9’-spirobi[fluorene]: Commonly used in perovskite solar cells as a hole transport material.
The uniqueness of 2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarbaldehyde lies in its specific functional groups that provide distinct photoluminescent properties and chemical stability, making it highly suitable for advanced optoelectronic applications .
Properties
Molecular Formula |
C33H24O8 |
---|---|
Molecular Weight |
548.5 g/mol |
IUPAC Name |
2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarbaldehyde |
InChI |
InChI=1S/C33H24O8/c1-38-29-9-25-21(5-17(29)13-34)22-6-18(14-35)30(39-2)10-26(22)33(25)27-11-31(40-3)19(15-36)7-23(27)24-8-20(16-37)32(41-4)12-28(24)33/h5-16H,1-4H3 |
InChI Key |
ODTPQXHYOCLCMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1C=O)C3=C(C24C5=C(C=C(C(=C5)OC)C=O)C6=C4C=C(C(=C6)C=O)OC)C=C(C(=C3)C=O)OC |
Origin of Product |
United States |
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